molecular formula C24H25ClN2O3 B11300723 7-Chloro-2-[3-(diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-[3-(diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11300723
M. Wt: 424.9 g/mol
InChI Key: QFHBZEHJRWSJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-[3-(diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole scaffold. This structure combines a chromene (benzopyran) moiety fused with a pyrrole ring, substituted with chlorine at position 7, a phenyl group at position 1, and a 3-(diethylamino)propyl chain at position 2. The diethylamino group enhances solubility in polar solvents and may influence receptor-binding interactions in biological systems . These methods typically yield products with >95% purity and moderate-to-high yields (43–86%) .

Properties

Molecular Formula

C24H25ClN2O3

Molecular Weight

424.9 g/mol

IUPAC Name

7-chloro-2-[3-(diethylamino)propyl]-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H25ClN2O3/c1-3-26(4-2)13-8-14-27-21(16-9-6-5-7-10-16)20-22(28)18-15-17(25)11-12-19(18)30-23(20)24(27)29/h5-7,9-12,15,21H,3-4,8,13-14H2,1-2H3

InChI Key

QFHBZEHJRWSJTH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-[3-(diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromeno Core: The chromeno core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.

    Pyrrole Ring Formation: The pyrrole ring is introduced via a cyclization reaction involving an amine and a diketone.

    Substitution Reactions: The chloro and diethylamino groups are introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-[3-(diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as alkyl or aryl groups, into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkyl or aryl derivatives.

Scientific Research Applications

7-Chloro-2-[3-(diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.

    Pharmacology: Explored for its potential as an anti-inflammatory and analgesic agent.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 7-Chloro-2-[3-(diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes like topoisomerases, which are crucial for DNA replication and cell division.

    Receptor Binding: It binds to specific receptors on cell surfaces, modulating signal transduction pathways involved in inflammation and pain.

Comparison with Similar Compounds

Key Observations:

  • Aminoalkyl Chains: The diethylamino group in the target compound may enhance solubility compared to dimethylamino analogs (e.g., ) due to increased hydrophilicity from the longer alkyl chain.
  • Aryl Substituents : Electron-donating groups (e.g., methoxy in ) vs. electron-withdrawing groups (e.g., fluoro in AV-C ) influence electronic properties and binding interactions.
  • Biological Activity: AV-C demonstrates antiviral activity via TRIF pathway activation, while the dimethylamino analog in targets ghrelin receptors, highlighting scaffold versatility.

Key Observations:

  • Scalability : One-pot MCRs (e.g., ) offer superior scalability and diversity (223 examples synthesized) compared to stepwise methods .
  • Functional Group Tolerance : Reactions accommodate halogen, hydroxy, and alkyl/aryl groups, enabling tailored modifications .

Physicochemical and Pharmacokinetic Properties

Comparative data for select analogs:

Compound (Example) Melting Point (°C) Solubility (Predicted) LogP (Calculated) Bioactivity Notes References
Target compound N/A Moderate (diethylamino group) ~3.5 (estimated) Potential CNS activity (amine group) N/A
7-Chloro-1-(4-hydroxyphenyl)-2-phenethyl-... >295 Low (hydrophobic phenethyl) ~4.2 N/A
AV-C N/A Moderate (thiadiazole) ~2.8 Antiviral (Zika, Chikungunya)

Key Observations:

  • Melting Points : Phenethyl-substituted analogs exhibit higher melting points (>295°C) due to rigid aromatic chains .
  • Lipophilicity: The diethylamino group in the target compound likely reduces LogP compared to phenethyl analogs, improving membrane permeability.

Biological Activity

7-Chloro-2-[3-(diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activity, and potential mechanisms of action based on current research findings.

Synthesis

The synthesis of 7-Chloro-2-[3-(diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multi-step reactions that typically include the formation of the chromeno-pyrrole structure through the condensation of suitable precursors. Recent advancements in synthetic methodologies have allowed for the creation of diverse libraries of such compounds, leading to enhanced understanding of their biological properties .

Antitumor Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antitumor activity. For instance, related compounds have demonstrated the ability to inhibit growth in various cancer cell lines, including colon cancer models. The mechanism often involves interaction with key growth factor receptors such as EGFR and VEGFR2, which are critical in tumor proliferation and survival .

Table 1: Antitumor Activity of Pyrrole Derivatives

CompoundCell Line TestedGI50 (M)Mechanism
4-Amino-3-chloro-1H-pyrrole-2,5-dioneHCT-1161.0 × 10^-8EGFR Inhibition
4-Amino-3-chloro-1H-pyrrole-2,5-dioneSW-6201.6 × 10^-8VEGFR2 Inhibition

The proposed mechanisms for the biological activity of this compound include:

  • Receptor Interaction : The compound may bind to ATP-binding sites on growth factor receptors, leading to inhibition of downstream signaling pathways essential for tumor growth.
  • Membrane Interaction : Studies suggest that these compounds can intercalate into lipid bilayers, affecting membrane dynamics and potentially leading to increased permeability or disruption of cellular integrity .
  • Antioxidant Properties : Some studies have indicated that related compounds possess antioxidant activities that may contribute to their overall therapeutic effects by mitigating oxidative stress within cells .

Case Studies

Several case studies have highlighted the efficacy of pyrrole derivatives in preclinical settings:

  • Study on Colon Cancer : A study demonstrated that specific pyrrole derivatives significantly inhibited tumor growth in rat models induced with colon cancer. The results indicated a strong correlation between compound concentration and tumor size reduction .
  • In Vitro Studies : Various in vitro assays have shown that these compounds can induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.